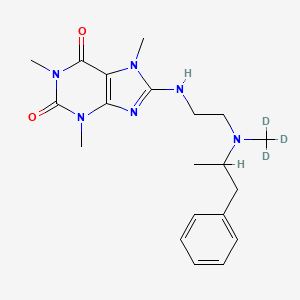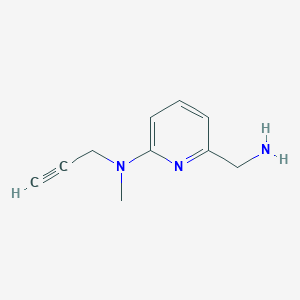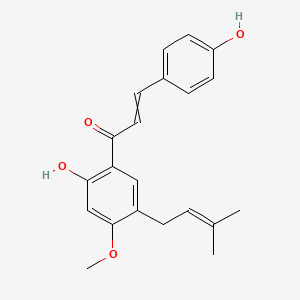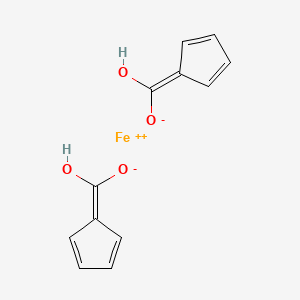
Ferrocene, 1,1'-dicarboxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1,1’-dicarboxy-: is an organoiron compound with the formula Fe(C₅H₄CO₂H)₂. It is the simplest dicarboxylic acid derivative of ferrocene, characterized by the presence of carboxylic acid groups on separate cyclopentadienyl rings. This compound is a yellow solid that is soluble in aqueous base and has significant applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocene, 1,1’-dicarboxy- can be synthesized through the hydrolysis of its diesters, Fe(C₅H₄CO₂R)₂ (R = Me, Et). The diesters are obtained by treating ferrous chloride with the sodium salt of the carboxyester of cyclopentadienide (C₅H₄CO₂R)⁻ . The preparation involves the following steps:
Hydrolysis of Diesters: The diesters are hydrolyzed to produce ferrocene, 1,1’-dicarboxy-.
Reaction Conditions: The reaction typically requires an aqueous base to facilitate the hydrolysis process.
Industrial Production Methods: Large-scale preparation of ferrocene, 1,1’-dicarboxy- involves similar synthetic routes but optimized for industrial conditions. This includes the use of efficient hydrolysis techniques and purification methods to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ferrocene, 1,1’-dicarboxy- can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized ferrocene derivatives.
Reduction Products: Reduced forms of ferrocene, 1,1’-dicarboxy-.
Substitution Products: Substituted ferrocene derivatives with different functional groups.
Scientific Research Applications
Chemistry: Ferrocene, 1,1’-dicarboxy- is used as a building block in the synthesis of various organometallic compounds. Its unique redox properties make it valuable in the development of redox-active materials and catalysts .
Biology and Medicine: The compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Ferrocene-based compounds are being explored for their ability to interact with biological targets and pathways .
Industry: In the industrial sector, ferrocene, 1,1’-dicarboxy- is used in the production of polymers, coatings, and as a precursor for various functional materials. Its stability and reactivity make it suitable for diverse industrial applications .
Mechanism of Action
The mechanism of action of ferrocene, 1,1’-dicarboxy- involves its redox properties, where it can undergo electron transfer reactions. The compound can act as a redox mediator, facilitating electron transfer processes in various chemical and biological systems. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Ferrocenecarboxylic Acid: A related compound with a single carboxylic acid group.
Ferrocene: The parent compound without any carboxylic acid groups.
Ferrocenedisulfonic Acid: A derivative with sulfonic acid groups instead of carboxylic acid groups.
Comparison: Ferrocene, 1,1’-dicarboxy- is unique due to the presence of two carboxylic acid groups, which enhance its solubility in aqueous solutions and provide additional sites for chemical modifications. This makes it more versatile compared to its analogs, allowing for a broader range of applications in both research and industry .
Properties
Molecular Formula |
C12H10FeO4 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |
InChI |
InChI=1S/2C6H6O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H;/q;;+2/p-2 |
InChI Key |
OCCQHOWOYCEBAN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(O)[O-])C=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


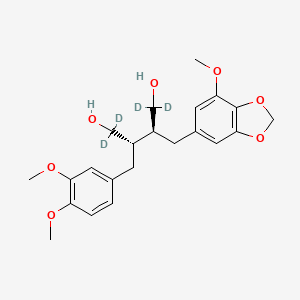
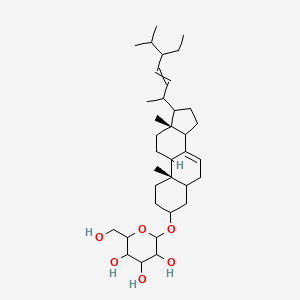
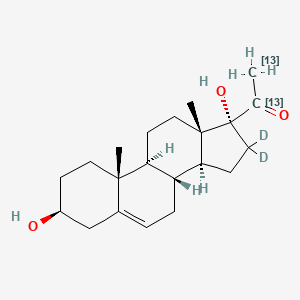
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
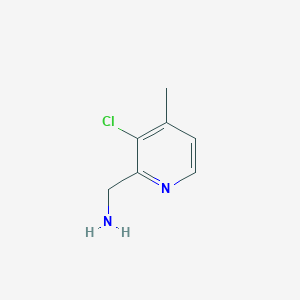
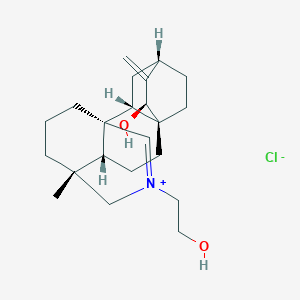
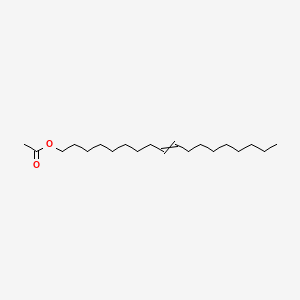


![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
